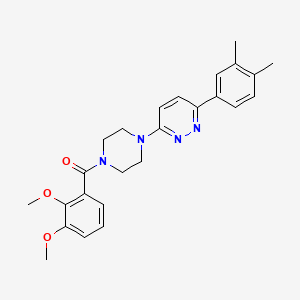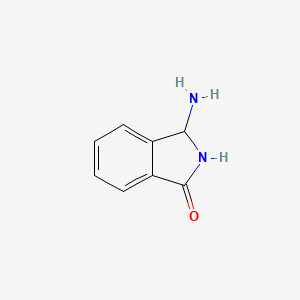
3-Aminoisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an isoindolinone core with an amino group attached at the third position.
Wirkmechanismus
Target of Action
3-Aminoisoindolin-1-one is a derivative of isoindoline-1-one, a class of compounds that have been found to have diverse biological activities Isoindoline-1-one derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Isoindoline-1-one derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Isoindoline-1-one derivatives have been found to inhibit the pi3k/akt/mtor pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Therefore, it is possible that this compound may also affect this pathway or similar biochemical pathways.
Result of Action
Isoindoline-1-one derivatives have been found to exhibit diverse biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
It is known that isoindoline derivatives, a family to which 3-Aminoisoindolin-1-one belongs, have been synthesized and characterized for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
Some isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have been investigated against blood cancer using K562 and Raji cell lines
Molecular Mechanism
Some isoindolines have been suggested to have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site
Temporal Effects in Laboratory Settings
Some isoindolin-1-ones have shown strong aggregation-induced emissions in aqueous tetrahydrofuran solution and strong green-yellow emissions in solids .
Metabolic Pathways
One-carbon metabolism is a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminoisoindolin-1-one can be synthesized through various synthetic routes. One common method involves the rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides. This reaction furnishes 3-aminoisoindolin-1-ones and 3-(diarylmethylene)isoindolin-1-ones . Another method involves the addition reaction from 2-cyanobenzaldehyde and 2-(2-nitrophenyl) acetonitrile or 2-nitroaniline derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and economical synthetic procedures. The two-step synthetic procedure mentioned above is an example of an industrially viable method that results in fair-to-high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminoisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindolinones.
Wissenschaftliche Forschungsanwendungen
3-Aminoisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in biological research.
Industry: The compound is used in the development of dyes and materials with electro-optical properties.
Vergleich Mit ähnlichen Verbindungen
Isoindolinone: The parent compound of 3-Aminoisoindolin-1-one, which lacks the amino group.
3-Substituted Isoindolin-1-ones: Compounds with various substituents at the third position, such as 3-methylisoindolin-1-one.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with isoindolinones.
Uniqueness: this compound is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development.
Eigenschaften
IUPAC Name |
3-amino-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJFMACICVAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
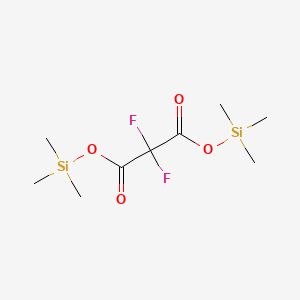
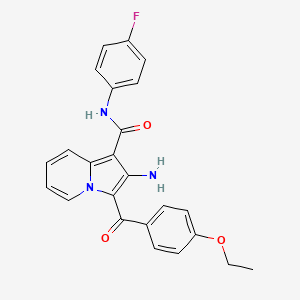
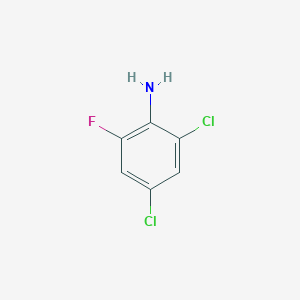
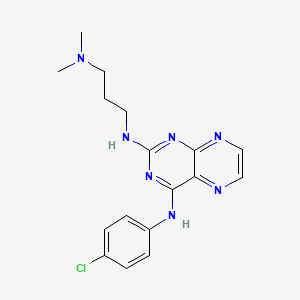
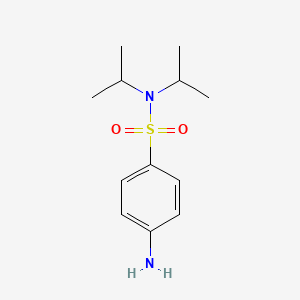
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
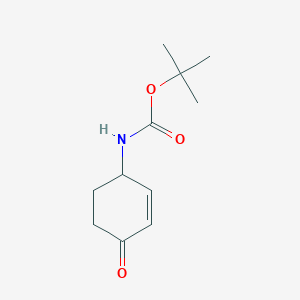
![2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2715263.png)
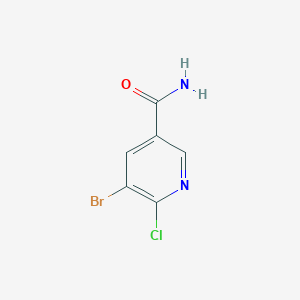
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

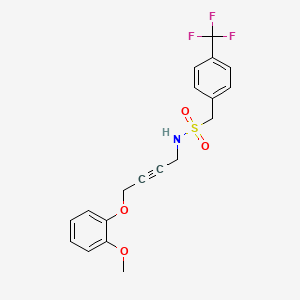
![N-[(2-fluorophenyl)methyl]-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)
